molecular formula C7H2F3NO B13564866 1,2,4-Trifluoro-3-isocyanatobenzene

1,2,4-Trifluoro-3-isocyanatobenzene

Cat. No.: B13564866
M. Wt: 173.09 g/mol
InChI Key: ZVNQHDAEDFJEPO-UHFFFAOYSA-N
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Description

1,2,4-Trifluoro-3-isocyanatobenzene is an aromatic compound featuring a benzene ring substituted with three fluorine atoms at positions 1, 2, and 4, and an isocyanate (-NCO) group at position 2. The isocyanate group is highly reactive, enabling its use in synthesizing polymers, agrochemicals, and pharmaceuticals. The electron-withdrawing fluorine atoms influence the electronic density of the aromatic ring, enhancing the electrophilicity of the isocyanate group and modulating its reactivity in nucleophilic addition reactions .

Properties

Molecular Formula

C7H2F3NO

Molecular Weight

173.09 g/mol

IUPAC Name

1,2,4-trifluoro-3-isocyanatobenzene

InChI

InChI=1S/C7H2F3NO/c8-4-1-2-5(9)7(6(4)10)11-3-12/h1-2H

InChI Key

ZVNQHDAEDFJEPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)N=C=O)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trifluoro-3-isocyanatobenzene can be synthesized through several methods. One common approach involves the diazotization of 2,4-difluoroaniline followed by a reaction with sodium nitrite in the presence of fluoboric acid to form a fluoboric acid diazonium salt. This intermediate is then subjected to high-temperature cracking (80-300°C) to yield 1,2,4-trifluorobenzene . The isocyanate group can be introduced through further reactions involving appropriate reagents.

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in optimizing the production process, making it suitable for large-scale industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trifluoro-3-isocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4-Trifluoro-3-isocyanatobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-trifluoro-3-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of various derivatives, including urea compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 1,2,4-Trifluoro-3-isocyanatobenzene with analogous benzene derivatives, focusing on structural features, substituent effects, and applications.

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison
Compound Name Substituent Positions Functional Group Key Properties/Applications
This compound 1,2,4-F; 3-NCO Isocyanate High reactivity for polymer crosslinking; agrochemical intermediates
1,2,5-Trifluoro-3-isothiocyanatobenzene 1,2,5-F; 3-NCS Isothiocyanate Less reactive than isocyanate; used in protein conjugation and bioconjugation
1,2,4-Trichloro-5-((4-chlorophenyl)sulfonyl)benzene (Tetradifon) 1,2,4-Cl; 5-sulfonyl Sulfonyl Acaricide; stable due to electron-withdrawing sulfonyl group
1,2,4,5-Tetrachloro-3-(methylthio)benzene 1,2,4,5-Cl; 3-SCH₃ Methylthio Pesticide intermediate; sulfur enhances lipophilicity
Key Observations :

Functional Group Reactivity :

  • The isocyanate group in this compound is more electrophilic than the isothiocyanate (-NCS) group in its 1,2,5-trifluoro analog due to the higher electronegativity of oxygen vs. sulfur. This makes the former more reactive in nucleophilic reactions (e.g., with amines or alcohols) .
  • Sulfonyl and methylthio groups (as in Tetradifon and tetrachloro-methylthio analogs) impart stability and lipophilicity, favoring pesticidal applications .

Substituent Position Effects :

  • Fluorine at positions 1,2,4 vs. 1,2,5 alters the electronic distribution of the benzene ring. The 1,2,4-trifluoro arrangement creates a meta-directing effect, influencing regioselectivity in further substitutions.

Halogen vs. Pseudohalogen :

  • Chlorine substituents (e.g., in Tetradifon) increase molecular weight and hydrophobicity compared to fluorine, affecting bioavailability and environmental persistence .

Electronic and Steric Effects

  • Electron-Withdrawing Effects :
    Fluorine atoms reduce electron density at the isocyanate group, increasing its electrophilicity. In contrast, methylthio (-SCH₃) groups are electron-donating, which could deactivate the ring in electrophilic substitutions .
  • Steric Hindrance : The compact fluorine atoms (van der Waals radius ~1.47 Å) cause less steric hindrance compared to bulkier substituents like sulfonyl groups, allowing easier access to the isocyanate group in reactions .

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